molecular formula C11H12ClN3O3 B15140286 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15140286
M. Wt: 269.68 g/mol
InChI Key: FHODFBMHXPTGHP-CFCGPWAMSA-N
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Description

4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 4-position and a deoxy sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a protected pyrrolo[2,3-d]pyrimidine base with a suitable sugar donor. One common method includes the use of 2-deoxy-3,5-di-O-(4-toluoyl)-|A-D-erythro-pentofuranosyl chloride as the glycosyl donor . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.

    Glycosylation: The compound can participate in further glycosylation reactions to form more complex nucleoside analogs.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a hydroxylated product.

Scientific Research Applications

4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

    Biochemistry: Used in the study of nucleic acid interactions and enzyme mechanisms.

    Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties in preclinical models.

    Synthetic Biology: Utilized in the design of synthetic nucleic acids for gene editing and molecular diagnostics.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the normal function of nucleic acids, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The compound targets polymerases and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-Deaza-2’-deoxyadenosine: Lacks the nitrogen at the 7-position, replaced by a carbon atom.

    2-Chloro-2’-deoxyadenosine (Cladribine): Similar structure but with a chlorine atom at the 2-position.

    7-Deaza-2’-deoxyguanosine: Another deaza analog with modifications at the 7-position.

Uniqueness

4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the deoxy sugar moiety contribute to its stability and efficacy as a therapeutic agent.

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

(2R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7?,8-,9-/m1/s1

InChI Key

FHODFBMHXPTGHP-CFCGPWAMSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2N=CN=C3Cl

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O

Origin of Product

United States

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